

# (2-Amino-4,5-difluorophenyl)methanol synthesis and characterization

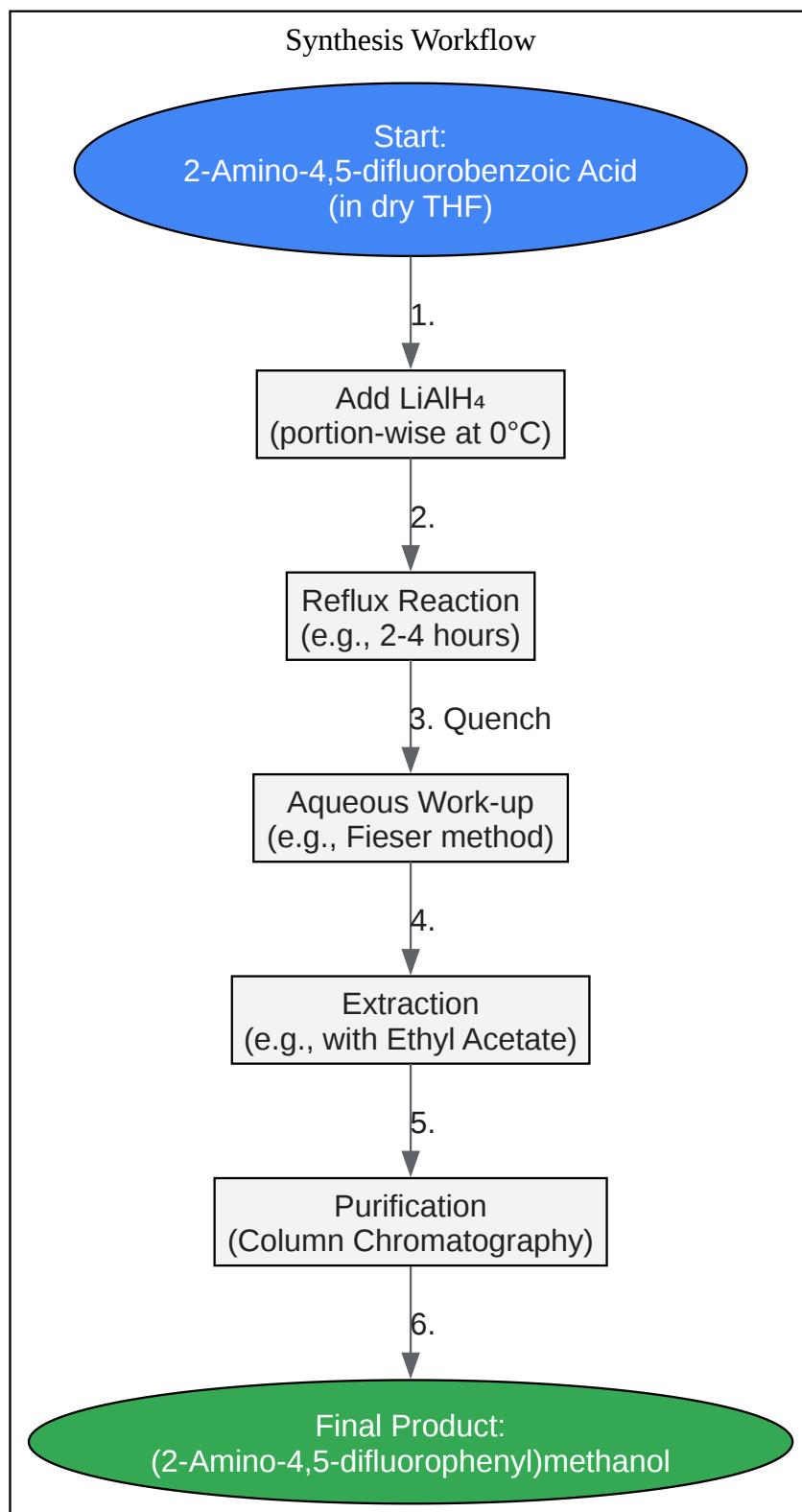
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | (2-Amino-4,5-difluorophenyl)methanol |
| Cat. No.:      | B1323463                             |

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **(2-Amino-4,5-difluorophenyl)methanol**


For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(2-Amino-4,5-difluorophenyl)methanol** is a fluorinated aromatic building block with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable synthon for drug discovery. This technical guide provides a detailed overview of a proposed synthetic route for **(2-Amino-4,5-difluorophenyl)methanol** and outlines its key characterization parameters.

## Synthesis

The most direct and effective method for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol** is the reduction of its corresponding carboxylic acid, 2-Amino-4,5-difluorobenzoic acid. Due to the stability of the carboxylic acid functional group, a strong reducing agent such as Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) is required for this transformation. [1][2][3] Milder reagents like Sodium Borohydride ( $\text{NaBH}_4$ ) are generally ineffective for the direct reduction of carboxylic acids.[4][5]

[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol**.

## Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid

This protocol is a general procedure adapted for the  $\text{LiAlH}_4$  reduction of aminobenzoic acids.[\[3\]](#) [\[6\]](#)

### Materials:

- 2-Amino-4,5-difluorobenzoic acid
- Lithium Aluminum Hydride ( $\text{LiAlH}_4$ )
- Anhydrous Tetrahydrofuran (THF)
- Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Ethyl Acetate ( $\text{EtOAc}$ )
- Silica Gel (for chromatography)
- Deionized Water
- Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

### Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF under a nitrogen atmosphere.
- Addition of Starting Material: A solution of 2-Amino-4,5-difluorobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred  $\text{LiAlH}_4$  suspension at  $0^\circ\text{C}$  (ice bath). The addition should be slow to control the initial exothermic reaction.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up/Quenching: The flask is cooled to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser work-up). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.
- Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and Ethyl Acetate. The combined organic filtrates are then transferred to a separatory funnel, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford pure **(2-Amino-4,5-difluorophenyl)methanol**.

## Characterization Data

The identity and purity of the synthesized **(2-Amino-4,5-difluorophenyl)methanol** can be confirmed using various analytical techniques. The following tables summarize key physical properties and expected spectroscopic data.

### Physical and Chemical Properties

| Property          | Value                                           | Reference           |
|-------------------|-------------------------------------------------|---------------------|
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO | <a href="#">[7]</a> |
| Molar Mass        | 159.14 g/mol                                    | Calculated          |
| Monoisotopic Mass | 159.04958 Da                                    | <a href="#">[7]</a> |
| Appearance        | Off-white to light brown solid<br>(Predicted)   | -                   |
| XlogP (predicted) | 1.1                                             | <a href="#">[7]</a> |

## Spectroscopic Data (Predicted)

The following data are predicted based on the chemical structure and typical values for similar compounds.

Table 2.2.1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )

| Nucleus         | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz)                                                                      | Assignment                |
|-----------------|--------------------------------------------|--------------|------------------------------------------------------------------------------------------------|---------------------------|
| $^1\text{H}$    | ~ 6.9 - 7.2                                | dd           | $\text{J}(\text{H-F}) \approx 8\text{-}10$ ,<br>$\text{J}(\text{H-F}) \approx 8\text{-}10$     | Aromatic CH               |
| $^1\text{H}$    | ~ 6.6 - 6.8                                | dd           | $\text{J}(\text{H-F}) \approx 8\text{-}10$ ,<br>$\text{J}(\text{H-F}) \approx 8\text{-}10$     | Aromatic CH               |
| $^1\text{H}$    | ~ 4.6                                      | s            | -                                                                                              | $-\text{CH}_2\text{OH}$   |
| $^1\text{H}$    | ~ 4.0 - 5.0 (broad)                        | s            | -                                                                                              | $-\text{NH}_2$            |
| $^1\text{H}$    | ~ 2.0 - 3.0 (broad)                        | s            | -                                                                                              | $-\text{OH}$              |
| $^{13}\text{C}$ | ~ 145 - 155 (dd)                           | dd           | $^1\text{J}(\text{C-F}) \approx 240\text{-}250$                                                | C-F                       |
| $^{13}\text{C}$ | ~ 140 - 150 (dd)                           | dd           | $^1\text{J}(\text{C-F}) \approx 240\text{-}250$                                                | C-F                       |
| $^{13}\text{C}$ | ~ 130 - 135 (dd)                           | dd           | $^2\text{J}(\text{C-F}) \approx 10\text{-}15$                                                  | C- $\text{NH}_2$          |
| $^{13}\text{C}$ | ~ 115 - 120 (dd)                           | dd           | $^2\text{J}(\text{C-F}) \approx 15\text{-}20$ ,<br>$^3\text{J}(\text{C-F}) \approx 3\text{-}5$ | C- $\text{CH}_2\text{OH}$ |
| $^{13}\text{C}$ | ~ 110 - 115 (dd)                           | dd           | $^2\text{J}(\text{C-F}) \approx 15\text{-}20$ ,<br>$^3\text{J}(\text{C-F}) \approx 3\text{-}5$ | Aromatic CH               |
| $^{13}\text{C}$ | ~ 105 - 110 (dd)                           | dd           | $^2\text{J}(\text{C-F}) \approx 15\text{-}20$                                                  | Aromatic CH               |
| $^{13}\text{C}$ | ~ 60 - 65                                  | s            | -                                                                                              | $-\text{CH}_2\text{OH}$   |

Table 2.2.2: Predicted Infrared (IR) Spectroscopy Data

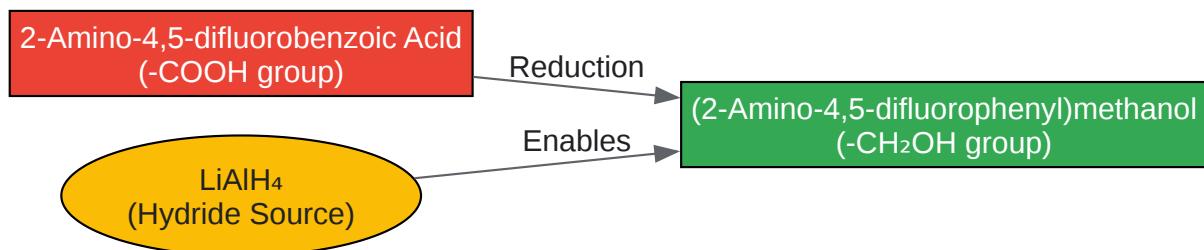

| Frequency Range (cm <sup>-1</sup> ) | Vibration Type          | Functional Group                      |
|-------------------------------------|-------------------------|---------------------------------------|
| 3500 - 3300                         | O-H stretch (broad)     | Alcohol (-OH)                         |
| 3450 - 3250                         | N-H stretch (two bands) | Primary Amine (-NH <sub>2</sub> )     |
| 3100 - 3000                         | C-H stretch             | Aromatic C-H                          |
| 2950 - 2850                         | C-H stretch             | Aliphatic C-H (-CH <sub>2</sub> -)    |
| 1620 - 1580                         | N-H bend                | Primary Amine (-NH <sub>2</sub> )     |
| 1520 - 1480                         | C=C stretch             | Aromatic Ring                         |
| 1300 - 1100                         | C-F stretch (strong)    | Aryl-Fluoride                         |
| 1050 - 1000                         | C-O stretch             | Primary Alcohol (-CH <sub>2</sub> OH) |

Table 2.2.3: Predicted Mass Spectrometry Data (ESI+)

| Adduct                            | Predicted m/z |
|-----------------------------------|---------------|
| [M+H] <sup>+</sup>                | 160.05686     |
| [M+Na] <sup>+</sup>               | 182.03880     |
| [M+K] <sup>+</sup>                | 198.01274     |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 177.08340     |

## Logical Relationships

The synthesis of **(2-Amino-4,5-difluorophenyl)methanol** is fundamentally a functional group transformation. The relationship between the starting material, reagent, and product is a classic example of a reduction reaction in organic chemistry.

[Click to download full resolution via product page](#)

Caption: Logical relationship between precursor, reagent, and product.

## Conclusion

This guide outlines a robust and feasible synthetic pathway for **(2-Amino-4,5-difluorophenyl)methanol** via the reduction of the commercially available 2-Amino-4,5-difluorobenzoic acid. The provided experimental protocol and predicted characterization data serve as a comprehensive resource for researchers aiming to synthesize and utilize this valuable fluorinated building block in their scientific endeavors. The successful synthesis and characterization will enable its incorporation into novel molecules for drug discovery and materials science applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 7. PubChemLite - (2-amino-4,5-difluorophenyl)methanol (C7H7F2NO)  
[pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [(2-Amino-4,5-difluorophenyl)methanol synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-synthesis-and-characterization]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)